4-Methyl-1H-imidazole-2-carboxylic acid
Overview
Description
4-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that contains both an imidazole ring and a carboxylic acid functional group
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets . These include enzymes like xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . For instance, some imidazole derivatives can inhibit xanthine oxidase, reducing the production of uric acid .
Biochemical Pathways
Given the broad range of targets that imidazole derivatives can interact with, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph and temperature can influence the activity and stability of many compounds .
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-imidazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the stabilization of coordination polymers. The anion of this compound has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10 . This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For example, it has been utilized in the synthesis of various coordination polymers, indicating its ability to form stable complexes with metal ions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been shown to protect neuronal cells against oligomerized amyloid β (Aβ)-induced cellular senescence . This protective effect suggests that this compound may play a role in maintaining cellular health and preventing age-related cellular damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a mixed-type inhibitor for enzymes such as xanthine oxidase, as demonstrated by molecular docking studies . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. This compound has been reported to be stable under various conditions, allowing for its use in long-term studies. Its effects on cellular function may change over time, depending on factors such as concentration, exposure duration, and environmental conditions. Long-term studies have shown that this compound can have sustained protective effects on neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and cellular protection. At higher doses, it may cause toxic or adverse effects. For example, high doses of this compound may lead to enzyme inhibition beyond the therapeutic threshold, resulting in unintended side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as carbonic anhydrase, which plays a role in maintaining acid-base balance in tissues . Additionally, this compound may affect the levels of other metabolites by participating in biochemical reactions that regulate cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of this compound can affect its activity and function, influencing cellular processes such as enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylimidazole with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylic acid derivative. The reaction is usually carried out under elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2,4-dicarboxylic acid, while reduction could produce 4-methyl-1H-imidazole-2-methanol.
Scientific Research Applications
4-Methyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Imidazole-4-carboxylic acid: Similar in structure but lacks the methyl group at the 4-position.
2-Methylimidazole: Lacks the carboxylic acid group but has a similar imidazole ring structure.
4-Methylimidazole: Similar to 4-Methyl-1H-imidazole-2-carboxylic acid but without the carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both the methyl group and the carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-1H-imidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKNMRPMJXDBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339640 | |
Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70631-93-5 | |
Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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